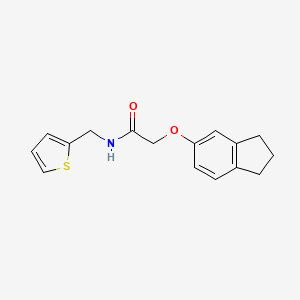
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Mécanisme D'action
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide targets BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which promote cell survival and proliferation. Inhibition of BTK by 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide leads to the suppression of these pathways, resulting in apoptosis of B-cells.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to be highly selective for BTK, with minimal off-target effects. The compound has a long half-life, allowing for once-daily dosing. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas. In preclinical models, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been shown to induce apoptosis of B-cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its high selectivity for BTK, which allows for more specific targeting of B-cell malignancies. The long half-life of the compound also simplifies dosing schedules in preclinical models. However, one limitation of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is its relatively low solubility in water, which can make formulation and administration challenging.
Orientations Futures
For 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide include exploring its potential in combination with other targeted therapies and investigating its role in other B-cell malignancies and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid with 2-thienylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product. The overall yield of the synthesis is around 40%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide has been extensively studied in preclinical models and has shown promising results in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. The compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-thienylmethyl)acetamide is currently in clinical trials for the treatment of B-cell malignancies, and the results so far have been encouraging.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(17-10-15-5-2-8-20-15)11-19-14-7-6-12-3-1-4-13(12)9-14/h2,5-9H,1,3-4,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEKDNDAGHTXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5155536.png)
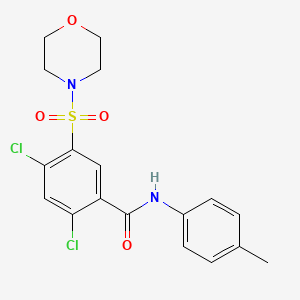
![propyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5155551.png)
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155568.png)
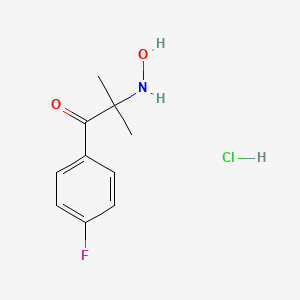

![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)
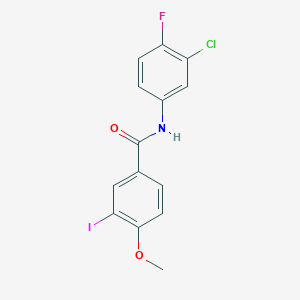
![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)

![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
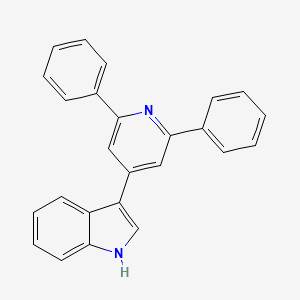
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)